molecular formula C11H10N2O B11906374 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL

4,5-Dihydroimidazo[1,2-A]quinolin-7-OL

Cat. No.: B11906374
M. Wt: 186.21 g/mol
InChI Key: PLQQDDZBRXSFJU-UHFFFAOYSA-N
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Description

4,5-Dihydroimidazo[1,2-A]quinolin-7-OL is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a quinoline moiety, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like halogens or nucleophiles in the presence of a base are typically employed.

Major Products Formed:

Comparison with Similar Compounds

  • Imidazo[1,5-A]quinoxalines
  • Imidazo[4,5-B]pyridines
  • Imidazo[4,5-C]pyridines

Comparison: 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL is unique due to its specific structural features and biological activities.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4,5-dihydroimidazo[1,2-a]quinolin-7-ol

InChI

InChI=1S/C11H10N2O/c14-9-2-3-10-8(7-9)1-4-11-12-5-6-13(10)11/h2-3,5-7,14H,1,4H2

InChI Key

PLQQDDZBRXSFJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CN2C3=C1C=C(C=C3)O

Origin of Product

United States

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